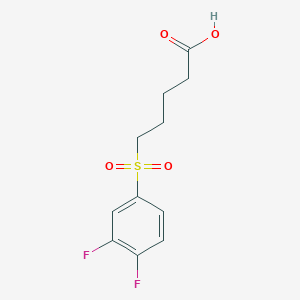

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

Description

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 3,4-difluorobenzenesulfonyl group. This compound is of interest in medicinal chemistry due to the sulfonyl group's prevalence in pharmacologically active molecules, such as enzyme inhibitors and receptor antagonists.

Properties

IUPAC Name |

5-(3,4-difluorophenyl)sulfonylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O4S/c12-9-5-4-8(7-10(9)13)18(16,17)6-2-1-3-11(14)15/h4-5,7H,1-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBPCFMVEKNFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCCCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a suitable pentanoic acid derivative. The reaction is generally carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfinic acids or thiols under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, thiols, and various substituted difluorobenzene derivatives. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is primarily recognized for its role as a building block in drug design. The incorporation of the difluorobenzenesulfonyl moiety enhances the pharmacokinetic properties of compounds, making them more effective in targeting specific biological pathways. Research indicates that such sulfonyl derivatives can exhibit improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study: GPR120 Agonism

Recent studies have highlighted the compound's potential as a GPR120 agonist. GPR120 is a receptor involved in metabolic regulation, particularly in insulin sensitivity and inflammation. The activation of this receptor has implications for treating metabolic disorders such as obesity and type 2 diabetes. In vitro assays demonstrated that this compound can enhance the signaling pathways associated with GPR120, suggesting its utility in developing novel anti-diabetic agents .

Biological Research

Enzyme Activity Modulation

The compound is also valuable in biological research for studying enzyme activities and protein interactions. Its sulfonyl group can participate in various biochemical reactions, making it an effective probe for investigating enzyme mechanisms. For instance, it can be used to study serine proteases or other enzyme classes where sulfonamide interactions are critical .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| GPR120 Agonism | Enhances insulin sensitivity; potential treatment for diabetes |

| Enzyme Inhibition | Acts as a probe for studying serine proteases |

| Protein Interaction Studies | Useful in elucidating interaction mechanisms of target proteins |

Industrial Applications

Chemical Synthesis

In industrial settings, this compound serves as an intermediate in synthesizing various organic compounds. Its stability and reactivity make it suitable for producing pharmaceuticals and agrochemicals. The introduction of fluorine atoms enhances the compound's reactivity, allowing for further modifications that can lead to novel derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The difluorobenzene ring can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Substituent Variations in Pentanoic Acid Derivatives

The structural uniqueness of 5-(3,4-difluorobenzenesulfonyl)pentanoic acid lies in its sulfonyl and difluorophenyl groups. Key analogs include:

Key Observations :

- Sulfonyl vs. Hydroxyl Groups: The sulfonyl group in the target compound increases acidity (pKa ~1-2 for sulfonic acids) compared to phenolic analogs (pKa ~10 for catechols), enhancing water solubility and ionic interactions in biological systems .

- Fluorine Effects : The 3,4-difluoro substitution improves metabolic stability over hydroxylated analogs (e.g., 5-(3',4'-dihydroxyphenyl)valeric acid), which are susceptible to glucuronidation or methylation .

Role in Signaling Pathways

- NF-κB Inhibition: α-Lipoic acid (a pentanoic acid derivative) suppresses NF-κB signaling, a property linked to anti-inflammatory effects . The target compound’s sulfonyl group may enhance binding to kinases or phosphatases involved in this pathway, though experimental data are pending.

- Microbial Interactions: Phenolic pentanoic acids, such as 5-(3-hydroxyphenyl)pentanoic acid, influence soil microbiota by modulating phenolic acid metabolites . The sulfonyl group in the target compound may alter microbial interactions due to its stronger electronegativity.

Metabolic Fate

- Metabolite Generation: 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid is metabolized to 4-hydroxy-5-[4-hydroxy-3-(sulfooxy)phenyl]pentanoic acid, a sulfated derivative .

Physicochemical Properties

Solubility and Permeability

- Water Solubility: The sulfonyl group confers higher water solubility compared to non-sulfonylated analogs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) .

- ~2.5 for the target compound, estimated) .

Biological Activity

Overview

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a difluorobenzene ring attached to a sulfonyl group and a pentanoic acid chain, which contributes to its unique interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H12F2O2S

- Molecular Weight : 250.28 g/mol

-

Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The difluorobenzene moiety enhances binding affinity and specificity, making this compound a valuable tool in biochemical studies aimed at understanding enzyme kinetics and receptor pharmacology.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specific studies have highlighted its potential as an inhibitor for various enzymes involved in metabolic pathways:

- Target Enzymes :

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Lipoxygenase (LOX) : Plays a role in the metabolism of arachidonic acid.

The inhibition of these enzymes suggests potential applications in treating inflammatory conditions .

Receptor Binding

The compound has also been investigated for its binding affinity to specific receptors:

- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in various physiological processes and are common targets in drug development.

- Mechanism : The interaction with GPCRs may modulate signaling pathways related to pain perception and inflammation.

Case Studies

-

Inflammatory Disease Models :

In vivo studies using animal models of inflammation have demonstrated that administration of this compound significantly reduces markers of inflammation. This was evidenced by decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha following treatment. -

Diabetes Research :

The compound has been explored for its potential role in improving insulin sensitivity. Studies suggest that it may act as a GPR120 agonist, which is known to enhance GLP-1 secretion and improve insulin resistance in diabetic models .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3,4-difluorobenzenesulfonyl chloride (CAS 210532-24-4) as the key intermediate. Reacting this sulfonyl chloride with a pentanoic acid derivative (e.g., 5-aminopentanoic acid or its ester) under basic conditions (e.g., pyridine or triethylamine) facilitates sulfonamide or sulfonate ester formation, followed by hydrolysis to yield the carboxylic acid. Purification typically involves column chromatography or recrystallization. Challenges include controlling regioselectivity and minimizing side reactions due to the electron-withdrawing fluorine substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon backbone structure. F NMR is critical for resolving fluorine substituents on the benzene ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the sulfonyl group (-SO-) and fluorinated aromatic ring .

- IR Spectroscopy : Confirms the presence of sulfonyl (S=O stretch ~1350–1150 cm) and carboxylic acid (O-H stretch ~2500–3300 cm) functional groups.

Q. How does the electronic effect of fluorine substituents influence the reactivity of the sulfonyl group in this compound?

- Methodological Answer : The 3,4-difluoro substituents enhance the electrophilicity of the sulfonyl group via inductive effects, making it more reactive toward nucleophiles (e.g., amines, alcohols). This property is leveraged in designing derivatives for biological activity studies. Computational methods (e.g., DFT calculations) can quantify electron-withdrawing effects, while experimental kinetic studies compare reaction rates with non-fluorinated analogs .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized for detecting this compound in environmental matrices?

- Methodological Answer :

- Chromatography : Use a C18 column with a mobile phase gradient of methanol/water containing 2 mM ammonium acetate. The fluorine atoms improve retention on reverse-phase columns .

- Ionization : Electrospray ionization (ESI) in negative mode is preferred due to the sulfonic acid group’s acidity.

- Fragmentation : Monitor characteristic fragments such as m/z 177 (CHFSO) and m/z 101 (CHO). Method validation should include spike-recovery experiments in water/soil samples to assess matrix effects .

Q. What are the potential metabolic or hydrolysis pathways of this compound in biological systems?

- Methodological Answer : Hydrolysis of the sulfonyl group under physiological pH (7.4) can be studied using simulated gastric/intestinal fluids. LC-MS/MS tracks degradation products like 3,4-difluorobenzenesulfonic acid and pentanoic acid. Enzymatic assays (e.g., cytochrome P450 isoforms) identify oxidative metabolites. Comparative studies with non-fluorinated analogs reveal fluorine’s role in metabolic stability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for targeting specific enzymes (e.g., cyclooxygenase or sulfotransferases)?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the pentanoic acid chain (e.g., methyl groups) or benzene ring (e.g., additional halogens) to modulate lipophilicity and binding affinity.

- Assays : Enzyme inhibition assays (e.g., fluorescence-based) quantify IC values. Molecular docking simulations predict interactions with active sites, leveraging the sulfonyl group’s hydrogen-bonding capacity.

- Data Analysis : Correlate logP values (measured via shake-flask method) with bioactivity to optimize pharmacokinetic properties .

Notes on Data Contradictions and Limitations

- Synthesis : confirms the availability of 3,4-difluorobenzenesulfonyl chloride, but yield optimization may require trial of alternative coupling agents (e.g., EDC/HOBt vs. DCC) .

- Environmental Analysis : While PFAS detection methods ( ) are applicable, the compound’s unique structure may necessitate customized MS/MS transitions to avoid interference from co-eluting pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.